5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine typically involves the construction of the pyrazolo[3,4-c]pyridine core followed by the introduction of bromine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-5-iodopyridine with trifluoromethyl copper can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced catalysts and reagents can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Chloro-3-nitropyridine
Uniqueness
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to its pyrazolo[3,4-c]pyridine core, which imparts distinct chemical properties compared to other pyridine derivatives.
Properties
Molecular Formula |
C7H3BrF3N3 |
---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-1-3-4(2-12-5)13-14-6(3)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
OMXGAUUXJQDNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)C(F)(F)F)Br |
Origin of Product |
United States |
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